molecular formula C20H12F2N2OS B2621955 2,6-difluoro-N-(4-(naphthalen-1-yl)thiazol-2-yl)benzamide CAS No. 476277-25-5

2,6-difluoro-N-(4-(naphthalen-1-yl)thiazol-2-yl)benzamide

Cat. No. B2621955
CAS RN: 476277-25-5
M. Wt: 366.39
InChI Key: PDNBPULYLZIYRN-UHFFFAOYSA-N
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Description

2,6-difluoro-N-(4-(naphthalen-1-yl)thiazol-2-yl)benzamide, also known as DNTB, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.

Mechanism of Action

2,6-difluoro-N-(4-(naphthalen-1-yl)thiazol-2-yl)benzamide is a fluorescent molecule that can bind to proteins and undergo a conformational change, resulting in a change in its fluorescence intensity. This property makes it ideal for studying protein conformational changes and ligand binding.
Biochemical and Physiological Effects:
2,6-difluoro-N-(4-(naphthalen-1-yl)thiazol-2-yl)benzamide has been shown to have minimal toxicity and does not affect the activity of enzymes or proteins. It has also been demonstrated to be stable under a wide range of experimental conditions, making it an ideal tool for studying protein-ligand interactions and enzyme kinetics.

Advantages and Limitations for Lab Experiments

2,6-difluoro-N-(4-(naphthalen-1-yl)thiazol-2-yl)benzamide has several advantages over other fluorescent probes, including its high sensitivity, stability, and ease of use. However, it also has some limitations, such as its limited solubility in aqueous solutions and its potential to interfere with some protein-ligand interactions.

Future Directions

There are several potential future directions for the use of 2,6-difluoro-N-(4-(naphthalen-1-yl)thiazol-2-yl)benzamide in scientific research. These include the development of new and more efficient synthesis methods, the exploration of new applications in drug discovery and development, and the investigation of its potential as a diagnostic tool for various diseases.
In conclusion, 2,6-difluoro-N-(4-(naphthalen-1-yl)thiazol-2-yl)benzamide is a valuable tool for studying protein conformational changes, ligand binding, and enzyme kinetics. Its unique properties and potential applications make it an important compound in scientific research. Further studies and developments in this field will undoubtedly lead to new and exciting discoveries.

Synthesis Methods

The synthesis of 2,6-difluoro-N-(4-(naphthalen-1-yl)thiazol-2-yl)benzamide involves a multi-step process that starts with the reaction of 2,6-difluorobenzoyl chloride with 4-aminothiazole to form 2,6-difluoro-N-(4-thiazolyl)benzamide. This intermediate is then reacted with 1-naphthylamine to yield the final product, 2,6-difluoro-N-(4-(naphthalen-1-yl)thiazol-2-yl)benzamide.

Scientific Research Applications

2,6-difluoro-N-(4-(naphthalen-1-yl)thiazol-2-yl)benzamide has been extensively studied for its potential applications as a fluorescent probe for detecting protein conformational changes. It has also been used as a tool for studying protein-ligand interactions, enzyme kinetics, and drug screening.

properties

IUPAC Name

2,6-difluoro-N-(4-naphthalen-1-yl-1,3-thiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H12F2N2OS/c21-15-9-4-10-16(22)18(15)19(25)24-20-23-17(11-26-20)14-8-3-6-12-5-1-2-7-13(12)14/h1-11H,(H,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDNBPULYLZIYRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C3=CSC(=N3)NC(=O)C4=C(C=CC=C4F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H12F2N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,6-difluoro-N-(4-(naphthalen-1-yl)thiazol-2-yl)benzamide

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